molecular formula C12H8O5 B8334353 1,3,7,9-Tetrahydroxydibenzofuran

1,3,7,9-Tetrahydroxydibenzofuran

Cat. No.: B8334353
M. Wt: 232.19 g/mol
InChI Key: BGECNEMQUVPXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7,9-Tetrahydroxydibenzofuran is a polyhydroxylated dibenzofuran derivative characterized by hydroxyl groups at the 1, 3, 7, and 9 positions. This compound is of interest in synthetic chemistry, particularly in the preparation of complex organic molecules. For example, it serves as a precursor in the synthesis of 1,1’-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one) through reactions with 2-methylbutyryl chloride .

Properties

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

dibenzofuran-1,3,7,9-tetrol

InChI

InChI=1S/C12H8O5/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4,13-16H

InChI Key

BGECNEMQUVPXCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chlorinated Dibenzofurans

1,3,7,9-Tetrahydroxydibenzofuran shares structural similarities with polychlorinated dibenzofurans (PCDFs), such as 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran. While the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran increase its water solubility, chlorinated analogs exhibit higher lipophilicity and environmental persistence. For instance, the Henry’s Law constants (a measure of volatility) for 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran are 3.9×10⁻¹ and 5.0×10⁻¹, respectively, indicating moderate volatility . In contrast, the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran likely reduce its volatility, favoring partitioning into aqueous environments.

Stability and Environmental Behavior

In contrast, hydroxylated derivatives like 1,3,7,9-tetrahydroxydibenzofuran are more susceptible to degradation via hydrolysis or photolysis due to their polar functional groups. For example, 1,3,7,9-tetrahydroxydibenzofuran derivatives are sensitive to moisture and require storage at -20°C for long-term stability, unlike chlorinated analogs that persist in ambient conditions .

Data Tables

Table 1: Comparison of Formation Barriers and Reaction Heats for Chlorinated Dibenzofurans

Compound Potential Barrier (kcal/mol) Reaction Heat (kcal/mol) Key Pathway Characteristics
1,3,7,9-Tetrachlorodibenzofuran 12.69 16.31 Smiles rearrangement involved
1,3,6,8-Tetrachlorodibenzofuran 13.60 17.02 Direct condensation pathway

Table 2: Henry’s Law Constants for Chlorinated Dibenzofurans

Compound Henry’s Law Constant (dimensionless) Environmental Implication
1,2,3,7-Tetrachlorodibenzofuran 3.9×10⁻¹ Moderate volatility
1,2,3,8-Tetrachlorodibenzofuran 5.0×10⁻¹ Higher volatility than 1,2,3,7-isomer

Research Findings

  • Formation Dynamics : The lower energy barrier for 1,3,7,9-tetrachlorodibenzofuran synthesis suggests it may form more readily in thermal processes compared to its 1,3,6,8-isomer, impacting environmental pollutant profiles .
  • Environmental Fate : Hydroxylated dibenzofurans are less persistent than chlorinated analogs due to higher solubility and degradability, reducing bioaccumulation risks .
  • Regulatory Context : Structural analogs with opioid-like activity underscore the need for precise characterization of dibenzofuran derivatives in forensic analysis .

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